rac Secoisolariciresinol-13C3
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Overview
Description
rac Secoisolariciresinol-13C3: is a synthetic isotopically labeled compound derived from secoisolariciresinol, a type of lignan found in various plant sources such as flaxseeds, sesame seeds, and whole grains. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits, including anti-cancer, anti-inflammatory, and cardiovascular protective effects.
Mechanism of Action
Target of Action
Secoisolariciresinol, the parent compound of rac Secoisolariciresinol-13C3, has been used in trials studying the prevention of breast cancer .
Mode of Action
It is known that secoisolariciresinol, the parent compound, has significant estrogenic activity . This suggests that it may interact with estrogen receptors, leading to changes in gene expression and cellular function.
Biochemical Pathways
It is known that secoisolariciresinol, the parent compound, is involved in the metabolism of amino acids and short-chain fatty acids
Result of Action
Studies on secoisolariciresinol, the parent compound, suggest that it has anti-inflammatory effects and can protect the blood-brain barrier . It has been found to diminish leukocyte adhesion to and migration across the blood-brain barrier in vivo, and prevent enhanced blood-brain barrier permeability during systemic inflammatory response .
Action Environment
It is known that the parent compound, secoisolariciresinol, is present in some cereals such as rye , suggesting that dietary intake could potentially influence its bioavailability and efficacy.
Biochemical Analysis
Molecular Mechanism
Studies on secoisolariciresinol suggest that it might be involved in the regulation of various cellular processes
Dosage Effects in Animal Models
The dosage effects of Rac Secoisolariciresinol-13C3 in animal models have not been studied. Studies on secoisolariciresinol have shown antidepressant effects in ovariectomized mice .
Metabolic Pathways
Secoisolariciresinol is known to be involved in lignan biosynthesis .
Subcellular Localization
Studies on related Rac/Rop small GTPases in rice have shown that they can be localized to various subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Secoisolariciresinol-13C3 typically involves the incorporation of carbon-13 isotopes into the secoisolariciresinol molecule. This can be achieved through various synthetic routes, including:
Starting Material Preparation: The synthesis begins with the preparation of labeled precursors, such as carbon-13 labeled phenylpropanoids.
Coupling Reactions: The labeled precursors undergo coupling reactions to form the lignan structure. Common reagents used in these reactions include palladium catalysts and base conditions.
Purification: The final product is purified using chromatographic techniques to obtain this compound with high isotopic purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification methods such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: rac Secoisolariciresinol-13C3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, which may have distinct biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its reactivity and interactions with other compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different lignan derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
rac Secoisolariciresinol-13C3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification and identification of lignans in plant extracts and dietary supplements.
Biology: The compound is studied for its potential biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Medicine: Research focuses on its potential therapeutic effects in the prevention and treatment of diseases such as cancer, cardiovascular diseases, and osteoporosis.
Industry: this compound is used in the development of functional foods and nutraceuticals, leveraging its health-promoting properties.
Comparison with Similar Compounds
rac Secoisolariciresinol-13C3 can be compared with other lignans and related compounds:
Secoisolariciresinol: The non-labeled form of the compound, commonly found in plant sources.
Matairesinol: Another lignan with similar antioxidant and health-promoting properties.
Enterolactone: A metabolite of lignans produced by gut microbiota, known for its estrogenic and anti-cancer activities.
Uniqueness: this compound is unique due to its isotopic labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research focused on understanding the metabolism and biological effects of lignans.
Biological Activity
rac Secoisolariciresinol-13C3 is a synthetic isotopically labeled derivative of secoisolariciresinol, a lignan prevalent in various plant sources, particularly flaxseeds, sesame seeds, and whole grains. Lignans are recognized for their potential health benefits, including antioxidant properties and roles in disease prevention. The compound's unique isotopic labeling allows for precise tracking in biological studies, enhancing our understanding of its mechanisms and effects.
The biological activity of this compound is largely derived from its parent compound, secoisolariciresinol. Key aspects of its mechanism include:
- Estrogenic Activity : Secoisolariciresinol exhibits significant estrogenic properties, which may influence hormone-related conditions such as breast cancer.
- Anti-inflammatory Effects : Studies suggest that it can mitigate inflammation, potentially protecting against chronic diseases .
- Antioxidant Properties : Lignans like secoisolariciresinol are known for their ability to scavenge free radicals, thereby reducing oxidative stress within cells .
Biochemical Pathways
The compound is involved in several biochemical pathways:
- Metabolism of Amino Acids and Fatty Acids : It participates in the metabolism of short-chain fatty acids, which are crucial for gut health and overall metabolism.
- Regulation of Cellular Processes : Research indicates that it may regulate various cellular processes through its interaction with specific receptors and enzymes.
Dosage Effects in Animal Models
Research on the dosage effects of this compound specifically is limited; however, studies on its parent compound indicate:
- Antidepressant Effects : In ovariectomized mice, secoisolariciresinol demonstrated antidepressant-like effects, suggesting potential applications in mood disorders.
- Cholesterol Regulation : Treatment with flaxseed lignans has been shown to decrease blood cholesterol levels safely in animal models .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other lignans is essential:
Compound | Source | Key Activities |
---|---|---|
Secoisolariciresinol | Flaxseeds, sesame seeds | Antioxidant, anti-inflammatory |
Matairesinol | Various plants | Similar antioxidant properties |
Enterolactone | Metabolite from lignans | Estrogenic and anti-cancer activities |
This compound | Synthetic | Enhanced tracking in metabolic studies |
Study on Flaxseed Lignans
A notable study examined the pharmacokinetics and efficacy of flaxseed lignans, primarily focusing on secoisolariciresinol diglucoside (SDG). Key findings included:
- Serum Concentration Profiles : After administration of SDG at 40 mg/kg in female Wistar rats, significant concentrations of enterolactone were observed over time, indicating effective metabolism and absorption .
- Impact on Lipid Profiles : Chronic administration led to reductions in total cholesterol and LDL cholesterol levels compared to control groups .
Thermal Stability Study
Another research effort investigated the thermal stability of lignans during food processing. Moderate heating (100°C) did not degrade lignan aglycones or glycosides significantly, suggesting that cooking methods may preserve their beneficial properties .
Properties
CAS No. |
1346602-47-8 |
---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
365.399 |
IUPAC Name |
(2R,3S)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]butane-1,4-diol |
InChI |
InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16+/i11+1,12+1,15+1/m0/s1 |
InChI Key |
PUETUDUXMCLALY-JQGCDJRGSA-N |
SMILES |
COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O |
Synonyms |
(2R,3R)-rel-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-(±)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; (R*,R*)-2,3-Bis[(4-hydroxy-3-methoxyphenyl)methyl]-1,4-butanediol-13C3; |
Origin of Product |
United States |
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